Aluminum, tritetracosyl-

Description

Properties

CAS No. |

6651-26-9 |

|---|---|

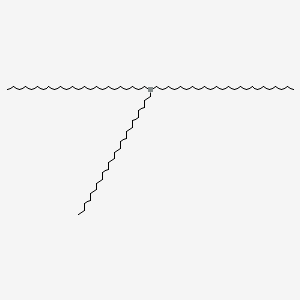

Molecular Formula |

C72H147Al |

Molecular Weight |

1039.9 g/mol |

IUPAC Name |

tri(tetracosyl)alumane |

InChI |

InChI=1S/3C24H49.Al/c3*1-3-5-7-9-11-13-15-17-19-21-23-24-22-20-18-16-14-12-10-8-6-4-2;/h3*1,3-24H2,2H3; |

InChI Key |

MKWOCFYVIMOMNG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC[Al](CCCCCCCCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Precursor Design for Long Chain Trialkylaluminum Species

Mechanistic Investigations of Alkyl-Aluminum Bond Formation and Elongation Processes

The formation of aluminum-carbon bonds is the cornerstone of organoaluminum chemistry. For long-chain species, the processes of bond formation and subsequent chain elongation are critical. Industrially, simple aluminum alkyls are often prepared through a direct process involving the reaction of aluminum with alkyl halides or olefins. chemeurope.comwikipedia.org

The direct synthesis of trialkylaluminum compounds from aluminum metal, hydrogen, and an α-olefin is a well-established industrial process, often referred to as the Ziegler direct process. britannica.com This method typically involves two main stages: the formation of a dialkylaluminum hydride and its subsequent reaction with the olefin to yield the trialkylaluminum. google.com

Stage 1 (Hydride Formation): 2 Al + 3 H₂ + 4 AlR₃ → 6 AlR₂H

Stage 2 (Hydroalumination): 6 AlR₂H + 6 CH₂=CHR → 6 Al(CH₂CH₂R)₃

For a long-chain analogue like tri-n-tetracosylaluminum, the precursor would be 1-tetracosene (B167344). The process involves reacting aluminum powder with hydrogen and a pre-formed amount of tri-n-tetracosylaluminum to generate di(n-tetracosyl)aluminum hydride. This intermediate then readily reacts with 1-tetracosene to produce the final product. google.com

Optimization for these long-chain analogues requires careful consideration of reaction conditions to manage the physical properties of the reactants and products, such as viscosity and solubility. The reaction is typically conducted at elevated temperatures (80°C - 180°C) and pressures (50 - 250 atmospheres) to ensure efficient conversion. google.com

An alternative direct route involves the reaction of an alkyl halide with aluminum metal. wikipedia.org For instance, reacting 1-chlorotetracosane with aluminum would yield tetracosylaluminum sesquichloride, which can then be reduced to tri-n-tetracosylaluminum. wikipedia.org

| Method | Reactants | Key Intermediate | Conditions | Ref. |

| Ziegler Process | Aluminum, Hydrogen, 1-Tetracosene | Di(n-tetracosyl)aluminum hydride | 80-180°C, 50-250 atm | google.com |

| Alkyl Halide Route | Aluminum, 1-Chlorotetracosane | Tetracosylaluminum sesquichloride | Elevated Temperature | wikipedia.org |

Hydroalumination involves the addition of an Al-H bond across a carbon-carbon double or triple bond. wikipedia.org This method is particularly valuable for synthesizing trialkylaluminum compounds from olefins. When using a dialkylaluminum hydride like diisobutylaluminum hydride (DIBAL-H), the reaction with a terminal olefin such as 1-tetracosene proceeds with high regioselectivity. The aluminum atom adds to the terminal carbon (anti-Markovnikov selectivity), leading to a primary alkylaluminum species. wikipedia.org The addition is typically a stereospecific cis-addition of the Al-H bond across the double bond. wikipedia.orgresearchgate.net

The reaction with internal olefins is generally more challenging and may require a catalyst, such as zirconocene (B1252598) dichloride, to promote the insertion and isomerization of the double bond to a terminal position, allowing for the formation of the desired primary aluminum alkyl. rsc.org The use of transition metal catalysts, such as those based on nickel or iron, can significantly influence the regioselectivity of the hydroalumination, sometimes favoring the Markovnikov product where the aluminum adds to the internal carbon. nih.govorganic-chemistry.orgchemistryviews.org

| Olefin Type | Reagent | Selectivity | Outcome | Ref. |

| Terminal (1-Tetracosene) | R₂AlH (e.g., DIBAL-H) | Anti-Markovnikov | Primary alkylaluminum | wikipedia.org |

| Internal (e.g., 12-Tetracosene) | R₂AlH with Zr catalyst | Isomerization to terminal | Primary alkylaluminum | rsc.org |

| Terminal (Aromatic) | DIBAL-H with Fe catalyst | Markovnikov | Secondary alkylaluminum | chemistryviews.org |

Transmetalation provides a versatile route for the synthesis of organoaluminum compounds by transferring an organic group from a more electropositive metal to aluminum. wikipedia.org This method is particularly useful in laboratory-scale synthesis. The general form of the reaction is M₁–R + M₂–R′ → M₁–R′ + M₂–R. wikipedia.org

To synthesize tri-n-tetracosylaluminum, an aluminum halide (e.g., AlCl₃) can be reacted with a tetracosyl derivative of a more reactive metal, such as tetracosyllithium or a tetracosyl Grignard reagent (tetracosylmagnesium bromide). libretexts.orgacs.org The thermodynamic driving force for this reaction is the formation of a more stable salt (e.g., LiCl or MgBrCl) and the new organoaluminum compound. wikipedia.org

Example Reaction: AlCl₃ + 3 C₂₄H₄₉MgBr → Al(C₂₄H₄₉)₃ + 3 MgBrCl

This method allows for the clean introduction of the long alkyl chain, provided that the precursor organometallic reagent is readily accessible.

Ligand-Assisted Synthetic Approaches to Controlled Architecture

The reactivity and structure of organoaluminum compounds can be precisely controlled by using ancillary ligands. researchgate.net These ligands, typically containing donor atoms like nitrogen, oxygen, sulfur, or phosphorus, coordinate to the electron-deficient aluminum center. researchgate.netnih.gov This coordination modulates the Lewis acidity and steric environment of the aluminum, influencing its reactivity in subsequent reactions. researchgate.net

For long-chain species like tri-n-tetracosylaluminum, bulky ligands can prevent the formation of dimers, which are common for smaller alkylaluminums. libretexts.org By carefully designing the ligand framework (e.g., using bidentate or tridentate chelators), it is possible to create well-defined, monomeric aluminum alkyl complexes. These complexes can exhibit enhanced stability and unique catalytic activities, for example, in the ring-opening polymerization of cyclic esters. researchgate.net The use of chiral ligands can also impart asymmetry to the aluminum center, enabling stereoselective transformations.

Novel Precursor Design for Controlled Product Formation and Reactivity Modulation

Innovations in precursor design are crucial for synthesizing organoaluminum species with tailored properties. This can involve modifying either the aluminum source or the alkylating agent. For instance, instead of using simple aluminum halides, pre-formed aluminum complexes with specific ligands can serve as precursors. This approach allows for greater control over the coordination sphere of the final product. researchgate.net

The reactivity of the resulting trialkylaluminum can also be modulated. For example, while organoaluminum compounds are primarily used as co-catalysts in Ziegler-Natta polymerization, their controlled oxygenation can lead to the formation of aluminum alkoxides or unique alkylperoxide and oxoalkoxide compounds. nih.govnih.gov These oxygen-containing species have different reactivity profiles and can be used as initiators for other types of polymerization or as synthons for ceramic materials. The long tetracosyl chains would impart specific solubility and processing characteristics to these derived materials.

Stereoselective Synthesis of Complex Architectures Involving Organoaluminum Reagents

Organoaluminum reagents are valuable tools in stereoselective synthesis. jst.go.jp Their ambiphilic character, combining Lewis acidity with the nucleophilicity of the aluminum-bound carbon, allows for unique applications. jst.go.jp For example, chiral acetals can undergo diastereoselective cleavage by organoaluminum compounds to yield optically active alcohols. jst.go.jp

A long-chain reagent like tri-n-tetracosylaluminum, or more precisely the corresponding "ate" complex formed by adding a nucleophile, could be used to deliver the tetracosyl group in a highly stereocontrolled manner. In cross-coupling reactions, alkenylaluminum species, generated via stereoselective hydroalumination of alkynes, can be coupled with alkyl halides in the presence of an iron catalyst to produce complex, multisubstituted olefins with high stereopurity. kyoto-u.ac.jp The tetracosyl group would introduce a long, lipophilic domain into the target molecule, a feature often desired in materials science and for biological probes.

Mechanistic Investigations of C Al Bond Reactivity and Transformations

Detailed Reaction Mechanism Studies via Computational and Experimental Methods

The exploration of reaction mechanisms involving organoaluminum compounds has been significantly advanced through a synergistic approach combining computational modeling and experimental verification. nih.govacs.org These studies are crucial for understanding and predicting the behavior of compounds like Aluminum, tritetracosyl- in various chemical environments.

Kinetic studies have been instrumental in dissecting the elementary steps of reactions involving trialkylaluminum compounds. For instance, the reaction of trialkylaluminums with alkenes is a fundamental process in Ziegler-Natta polymerization. Kinetic analyses have revealed that these reactions are often inhibited by the dimeric nature of the aluminum alkyls, as only the monomeric species is reactive. rsc.orgrsc.org The rate of reaction is therefore dependent on the monomer-dimer equilibrium.

The rate of disappearance of an alkene in the presence of a trialkylaluminum, such as triethylaluminum (B1256330), follows an equation that is first-order in alkene concentration and half-order in the total triethylaluminum concentration. rsc.org This half-order dependence is a direct consequence of the pre-reaction dissociation of the dimeric aluminum alkyl into its reactive monomeric form. rsc.org The higher degree of association in trimethylaluminum (B3029685), for example, accounts for its lower reactivity compared to triethylaluminum. rsc.org The activation energy for these addition reactions is influenced by the strength of the respective aluminum-alkyl bonds. rsc.org

| Trialkylaluminum | Alkene | Reaction Order (Alkene) | Reaction Order (Trialkylaluminum) | Key Finding |

|---|---|---|---|---|

| Triethylaluminum | n-Alkenes | First-order | Half-order | Reactive species is the monomeric form. rsc.org |

| Trimethylaluminum | n-Octene-1 | - | - | Lower reactivity attributed to a higher degree of dimerization. rsc.org |

Computational chemistry has become an indispensable tool for elucidating the intricate details of reaction pathways and characterizing transition state structures that are often fleeting and difficult to observe experimentally. researchgate.net Density Functional Theory (DFT) calculations, for example, have been employed to map the potential energy surfaces of organoaluminum reactions, providing insights into the energetics of different mechanistic possibilities. escholarship.org

For C-H bond activation processes, which are relevant in many catalytic cycles involving organoaluminum reagents, mechanistic analysis suggests that reactions can proceed through a reductive deprotonation mechanism. acs.org In bimetallic systems, such as those involving iron and aluminum, the two metal centers can act in a cooperative manner, akin to a frustrated Lewis pair, to facilitate C-H bond cleavage. acs.org The transition state for such reactions involves the formation of a metal-hydride and a new metal-carbon bond. acs.org

The reactivity of organoaluminum compounds is profoundly influenced by both steric and electronic factors. tandfonline.comtandfonline.com The size and electronic nature of the alkyl groups attached to the aluminum center, as well as the nature of the substrate and any coordinating ligands, play a crucial role in determining the course and rate of a reaction.

Steric hindrance from bulky alkyl groups, such as the tetracosyl groups in Aluminum, tritetracosyl-, can significantly impact the accessibility of the aluminum center to incoming reactants. This steric bulk can influence the equilibrium between monomeric and dimeric forms of the organoaluminum compound, with bulkier groups favoring the more reactive monomeric state. rice.edu

Electronically, the Lewis acidity of the aluminum center is a key determinant of its reactivity. researchgate.net Electron-donating alkyl groups increase the electron density on the aluminum, which can modulate its Lewis acidity and the polarity of the Al-C bond. The interplay of these steric and electronic effects dictates the stereoselectivity observed in reactions such as the Diels-Alder reaction, where modified organoaluminum reagents are used as Lewis acid catalysts. tandfonline.comtandfonline.com

Transformations Involving the Al-C Bond

The versatile reactivity of the Al-C bond allows for a wide range of chemical transformations, making organoaluminum compounds valuable reagents and intermediates in synthesis.

The reaction of trialkylaluminum compounds with oxygen and water must be carefully controlled due to its often violent nature. wikipedia.org Controlled oxidation of the Al-C bond leads to the formation of aluminum alkoxides, which can then be hydrolyzed to produce alcohols. wikipedia.org The initial step is believed to involve the insertion of oxygen into the Al-C bond to form an aluminum peroxide species. wikipedia.org

Hydrolysis of the Al-C bond is a facile process that results in the formation of an alkane and aluminum hydroxide. wikipedia.org This reaction underscores the high basicity of the carbon atom in the Al-C bond. wikipedia.org The mechanism involves the protonation of the alkyl group by a water molecule.

| Reactant | Transformation | Intermediate/Product | Final Product (after workup) |

|---|---|---|---|

| Aluminum, tritetracosyl- | Controlled Oxidation | Aluminum tritetracosoxide | Tetetracosyl alcohol |

| Aluminum, tritetracosyl- | Hydrolysis | Aluminum hydroxide | Tetracosane |

A significant class of reactions involving the Al-C bond is the insertion of unsaturated substrates. These reactions are fundamental to many catalytic processes, including polymerization and carboxylation.

Carbon Dioxide (CO₂): The insertion of carbon dioxide into an Al-C bond is a key step in the utilization of CO₂ as a C1 feedstock. yale.edu This reaction leads to the formation of an aluminum carboxylate. wikipedia.org Computational studies on related metal-carbon bond insertions suggest that the reaction can proceed through various mechanisms, with the electronic properties of the alkyl group being a crucial factor in determining the activation barrier. uit.no

Alkenes: The insertion of alkenes into Al-C bonds is the basis of the "Aufbau" reaction (growth reaction) and is a critical step in Ziegler-Natta polymerization. cbpbu.ac.in The mechanism involves the coordination of the alkene to the aluminum center, followed by the migratory insertion of the alkyl group into the Al-alkene bond. wikipedia.org This process can be repeated to form long-chain alkylaluminum compounds.

Alkynes: Similar to alkenes, alkynes can also insert into Al-C bonds. The insertion of alkynes into heterometallic M-Al bonds (where M is a transition metal) has been shown to produce dimetallated alkenes. rsc.org The stereochemistry of the resulting vinylaluminum species can be controlled by kinetic or thermodynamic conditions. rsc.org Computational studies have elucidated the mechanism of this insertion, revealing a radical-like pathway where the M-Al bond acts as the nucleophile towards the alkyne. nih.govacs.org

Ligand Exchange Dynamics and Their Mechanistic Implications

Ligand exchange is a fundamental process in the chemistry of trialkylaluminum compounds. While specific kinetic and mechanistic studies on Aluminum, tritetracosyl- are not extensively documented in the literature, the dynamics can be inferred from the well-established behavior of other trialkylaluminum species. These compounds typically exist as dimers, especially the lower alkyls, with bridging alkyl groups forming electron-deficient three-center, two-electron bonds. However, for sterically demanding alkyl groups like tetracosyl, the monomeric form is likely to be more prevalent.

The exchange of alkyl groups between aluminum centers is a rapid process. This dynamic equilibrium is crucial for many of its synthetic applications. The mechanism of this exchange is thought to proceed through a dimeric transition state where alkyl groups can bridge between two aluminum atoms. For a monomeric species like Aluminum, tritetracosyl-, intermolecular exchange would likely involve the transient formation of a dimeric intermediate.

The presence of Lewis bases can significantly influence these dynamics. Lewis bases can coordinate to the electron-deficient aluminum center, forming adducts. This coordination can either facilitate or inhibit ligand exchange depending on the nature of the Lewis base and the reaction conditions. For instance, the formation of a stable adduct with a strong Lewis base can decrease the rate of intermolecular alkyl group exchange by stabilizing the monomeric form and increasing the energy barrier for the formation of the bridged dimer intermediate.

Table 1: Factors Influencing Ligand Exchange Dynamics in Trialkylaluminum Compounds

| Factor | Influence on Ligand Exchange Rate | Mechanistic Implication |

| Steric Bulk of Alkyl Group | Decreases rate of exchange | Hinders the formation of bridged dimeric intermediates. |

| Presence of Lewis Bases | Can decrease or increase rate | Formation of stable adducts can inhibit exchange; weaker interactions may facilitate exchange by altering electron density at the aluminum center. |

| Temperature | Increases rate of exchange | Provides the necessary activation energy for bond cleavage and formation. |

| Solvent Polarity | Can influence adduct formation and stability | Polar solvents can coordinate to the aluminum center, affecting the equilibrium between monomeric and dimeric forms. |

Reactivity with Main Group and Transition Metal Centers

The reactivity of Aluminum, tritetracosyl- with main group and transition metal centers is expected to be characteristic of trialkylaluminum compounds, serving as an alkylating agent and a reducing agent.

Reactivity with Main Group Elements:

The polarized C-Al bond in Aluminum, tritetracosyl- allows it to react readily with a variety of main group element halides and alkoxides. In these reactions, the tetracosyl group is transferred from the aluminum to the main group element. For example, reaction with silicon tetrachloride (SiCl₄) would be expected to yield tetracosylsilanes, with the extent of alkylation controllable by the stoichiometry of the reactants. Similarly, reactions with halides of boron, phosphorus, and tin would lead to the corresponding tetracosyl-substituted main group compounds.

The general mechanism for these reactions involves a nucleophilic attack of the carbanionic alkyl group on the electrophilic main group center, often proceeding through a four-centered transition state. The Lewis acidity of the aluminum center also plays a role, as it can coordinate to the leaving group (e.g., a halide), facilitating its departure.

Reactivity with Transition Metal Centers:

The interaction of trialkylaluminum compounds with transition metal centers is of paramount importance, particularly in the field of catalysis. Aluminum, tritetracosyl- can act as a co-catalyst in Ziegler-Natta and other transition metal-catalyzed olefin polymerizations. In this context, its primary roles are to alkylate the transition metal center, forming the active catalytic species, and to act as a scavenger for impurities that could poison the catalyst.

The alkylation of a transition metal halide, for instance, involves the transfer of a tetracosyl group to the transition metal, with the concomitant formation of a dialkylaluminum halide. The resulting transition metal-alkyl complex is often the active catalyst in polymerization reactions.

Furthermore, trialkylaluminum compounds can reduce higher oxidation state transition metal species to lower, more catalytically active states. This reduction occurs through the transfer of an alkyl group and an electron to the transition metal center.

Table 2: Representative Reactions of Trialkylaluminum Compounds with Metal Centers

| Reactant | Product Type | General Reaction |

| Main Group Halide (MXn) | Alkylated Main Group Compound | n R₃Al + 3 MXn ⟶ 3 RₙM + n AlX₃ |

| Transition Metal Halide (TMXn) | Alkylated Transition Metal Complex | R₃Al + TMXn ⟶ R-TMXn-₁ + R₂AlX |

| Transition Metal Complex | Reduced Transition Metal Species | R₃Al + TM(ox) ⟶ TM(ox-1) + R₂AlX + R• |

It is important to note that while these general reactivity patterns are well-established for trialkylaluminum compounds, the specific reactivity of Aluminum, tritetracosyl- may be influenced by the long tetracosyl chains, which could introduce steric hindrance or affect solubility, potentially modulating reaction rates and outcomes compared to shorter-chain analogues.

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as Reagents in Fine Chemical Synthesis

While extensively used in polymerization, the application of long-chain trialkylaluminums as stoichiometric reagents in fine chemical synthesis is more specialized. Their utility in stereoselective transformations and carbon-carbon (C-C) bond-forming reactions is an area of ongoing research.

The direct use of long-chain trialkylaluminums to induce stereoselectivity in organic reactions is not as widely documented as for other organometallic reagents. However, their role as co-catalysts in stereoselective polymerizations is well-established. For instance, in the ring-opening polymerization (ROP) of lactides, the choice of the aluminum catalyst, including those with varying alkyl chain lengths, can influence the stereochemistry of the resulting polylactide. While specific studies focusing solely on "Aluminum, tritetracosyl-" are unavailable, the general principles of coordination-insertion mechanisms in such polymerizations suggest that the steric bulk of the alkyl chains on the aluminum center can play a role in the stereocontrol of the polymer chain.

Trialkylaluminum compounds are known for their ability to participate in C-C bond-forming reactions. sigmaaldrich.comillinois.edu One of the fundamental reactions is carboalumination, which involves the addition of an Al-C bond across an alkene or alkyne. While this is a powerful tool, research into other C-C bond-forming reactions involving long-chain trialkylaluminums is less common. These compounds can act as alkylating agents, transferring one of their alkyl groups to a substrate. nouryon.com For example, they can be used in the synthesis of other organometallic compounds through transmetalation. The long alkyl chains in these reagents can be leveraged to produce molecules with specific lipophilic properties. Research in this area often focuses on the development of new synthetic methodologies where the long alkyl chain is a desired feature in the final product. sigmaaldrich.com

Utilization as Catalyst Precursors or Components in Homogeneous and Heterogeneous Catalysis

A major application of long-chain trialkylaluminums is in the field of catalysis, particularly in Ziegler-Natta and other coordination polymerizations. They can function as catalyst precursors, co-catalysts, or activators for transition metal catalysts. nouryon.com

In ethylene (B1197577) polymerization using Phillips catalysts, trialkylaluminums play a crucial role in catalyst activation. However, an excess of these compounds can lead to catalyst deactivation. The balance between activation and deactivation is dependent on the type of aluminum alkyl used. Studies have shown that tri-n-octylaluminum can offer more efficient catalyst usage by preferentially suppressing the deactivation process compared to shorter-chain alkylaluminums. researcher.life This suggests that the longer alkyl chains may modulate the reactivity of the aluminum center, leading to a more controlled activation process and improved catalyst stability. In Ziegler-Natta catalysis, trialkylaluminums like triethylaluminum (B1256330) (TEA) activate the transition metal catalyst by acting as both a reducing and an alkylating agent. wikipedia.org They also serve to scavenge impurities like water and oxygen that would otherwise poison the catalyst. wikipedia.org

Table 1: Effect of Trialkylaluminum on Phillips Catalyst Performance

| Trialkylaluminum | Role in Ethylene Polymerization | Observation |

| Tri-n-octylaluminum | Activation and suppression of deactivation | Offers more efficient catalyst usage by mitigating deactivation pathways. researcher.life |

| Triethylaluminum | Activation, reduction, alkylation, and impurity scavenging | Widely used but can lead to deactivation if not carefully controlled. wikipedia.org |

Organoaluminum compounds have emerged as promising catalysts in hydroboration and hydroamination reactions, offering an alternative to traditional transition metal catalysts. nih.govacs.org In hydroboration, aluminum hydrides are the active catalytic species, and these can be generated in situ from trialkylaluminums. For example, triethylaluminum and trimethylaluminum (B3029685) have been shown to catalyze the hydroboration of alkynes. ed.ac.uk The reaction proceeds through the generation of an active aluminum hydride species. ed.ac.uk While specific research on "Aluminum, tritetracosyl-" in this context is not available, the underlying principles suggest that long-chain trialkylaluminums could also serve as precursors to catalytically active species in these transformations. The use of earth-abundant aluminum makes this an attractive area of research for sustainable chemistry. nih.govresearchgate.net

Table 2: Aluminum-Catalyzed Hydroboration of 1-Octyne

| Catalyst Precursor | Yield of Linear Alkenyl Boronic Ester |

| Triethylaluminum | 59% |

| Trimethylaluminum | 23% |

| Data from a study on aluminum hydride catalyzed hydroboration of alkynes. ed.ac.uk |

Long-chain trialkylaluminums are extensively used as co-catalysts in the Ziegler-Natta polymerization of olefins. nouryon.comchula.ac.th Tri-n-octylaluminum (TNOA) is a common choice in these systems. chula.ac.thnama-group.com In combination with titanium-based catalysts, combinations of triethylaluminum (TEA) and TNOA have been studied to optimize polymerization activity and polymer properties. chula.ac.th The choice of cocatalyst can influence the stability of the active titanium species and the incorporation of comonomers. chula.ac.th

In the realm of ring-opening polymerization (ROP), aluminum complexes are effective catalysts for cyclic esters like lactide and ε-caprolactone. researchgate.net While many studies focus on aluminum alkoxides as the initiators, trialkylaluminums can also be used, often in the presence of an alcohol to form the active alkoxide species in situ. The structure of the ligands on the aluminum center, including the length of the alkyl chains, can influence the catalytic activity and the properties of the resulting polymer. Long-chain trialkylaluminums can be used to synthesize amphiphilic block copolymers through sequential anionic polymerization. sigmaaldrich.com

Precursors for Advanced Inorganic Materials Synthesis in Research Contexts

Organoaluminum compounds are pivotal precursors in the synthesis of various aluminum-based materials due to their reactivity and ability to decompose into aluminum oxides or serve as a source of aluminum ions under controlled conditions. The "tetracosyl" group, a 24-carbon alkyl chain, in Aluminum, tritetracosyl- is expected to impart unique properties to the precursor that would influence the synthesis and characteristics of the resulting materials.

Controlled Synthesis of Alumina (B75360) Nanomaterials

The synthesis of alumina (Al₂O₃) nanomaterials with controlled size, shape, and porosity is crucial for their application in catalysis, electronics, and ceramics. yildiz.edu.triau.irresearchgate.netthepharmajournal.com The choice of the aluminum precursor plays a significant role in determining the properties of the final alumina product. researchgate.net While common precursors include aluminum alkoxides and shorter-chain trialkylaluminums, the use of a long-chain precursor like Aluminum, tritetracosyl- could offer distinct advantages.

The thermal decomposition of trialkylaluminum compounds is a known route to produce alumina. researchgate.net The long tetracosyl chains in Aluminum, tritetracosyl- would likely influence the decomposition process and the subsequent nucleation and growth of alumina nanoparticles. The steric bulk of the long alkyl chains could act as a capping agent during particle formation, preventing agglomeration and leading to the formation of well-dispersed nanoparticles with a narrow size distribution. The length of the alkyl chain in the solvent has been shown to play a key role in the formation of such architectures, with pore diameter increasing with the chain length of the alcohol used as a solvent. yildiz.edu.tr

Hypothesized Effects of the Tetracosyl Group in Alumina Nanomaterial Synthesis:

| Feature | Expected Influence of Tetracosyl Group | Rationale |

| Particle Size Control | Potential for smaller, more uniform nanoparticles | The long alkyl chains can provide steric hindrance, limiting particle growth and aggregation. |

| Porosity | Possibility of creating mesoporous structures | The decomposition of the long organic chains could leave behind a network of pores within the alumina material. |

| Dispersion in Nonpolar Solvents | Enhanced dispersibility | The hydrophobic nature of the tetracosyl chains would improve solubility and dispersion in nonpolar organic solvents, allowing for solution-based synthesis routes. |

| Reaction Kinetics | Slower, more controlled hydrolysis and decomposition | The steric bulk may moderate the reactivity of the aluminum center, enabling more controlled growth of the inorganic network. |

Design of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.gov Aluminum-based MOFs are of particular interest due to their high stability and potential applications in gas storage, separation, and catalysis. nih.govgoogle.comsqu.edu.omrsc.org The synthesis of MOFs typically involves the reaction of a metal salt with an organic linker in a suitable solvent.

While Aluminum, tritetracosyl- would not act as the primary metal source in its intact form for typical MOF synthesis due to the strong Al-C bonds, its potential lies in more specialized synthetic strategies. It could be utilized in the synthesis of aluminum-containing secondary building units (SBUs) or as a modulator in the MOF crystallization process. The long alkyl chains could influence the nucleation of MOF crystals and potentially template the formation of specific pore architectures.

In the broader context of coordination polymers, which are formed by the self-assembly of metal ions and organic ligands, Aluminum, tritetracosyl- could be envisioned as a precursor for novel hybrid materials. nih.govmdpi.com For instance, controlled hydrolysis of the trialkylaluminum in the presence of specific organic linkers could lead to the formation of one-dimensional or two-dimensional aluminum-oxo chains or clusters that are further functionalized by the organic components.

Potential Roles of Aluminum, tritetracosyl- in MOF and Coordination Polymer Synthesis:

| Application Area | Potential Role of Aluminum, tritetracosyl- | Expected Outcome |

| MOF Synthesis Modulation | As a crystal growth modulator | Control over crystal size and morphology. The long chains could influence the surface energy of growing crystals. |

| Hybrid Material Synthesis | Precursor for aluminum-oxo clusters | Formation of novel inorganic-organic hybrid materials with unique structural and electronic properties. |

| Pore Environment Modification | Post-synthetic modification of MOFs | While less direct, derivatives of Aluminum, tritetracosyl- could potentially be used to functionalize the internal pores of existing MOFs, imparting hydrophobicity. |

Computational Chemistry and Theoretical Modeling of Aluminum, Tritetracosyl and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the electronic structure, stability, and reactivity of molecules. For Aluminum, tritetracosyl-, these calculations can elucidate the nature of the aluminum-carbon bond, the influence of the long alkyl chains on the electronic properties of the aluminum center, and the energetics of various conformations and reactions.

Key insights from DFT studies on related trialkylaluminums suggest that the aluminum center is electron-deficient and acts as a Lewis acid. wikipedia.org For Aluminum, tritetracosyl-, DFT calculations can quantify the Lewis acidity and predict its interaction with Lewis bases. Furthermore, DFT can be employed to investigate the electronic transitions and predict the UV-Vis spectra, providing insights into the excited state properties of the molecule. rsc.org

Table 1: Representative DFT-Calculated Properties for a Model Trialkylaluminum Compound

| Property | Calculated Value |

| Al-C Bond Length | ~2.0 Å |

| C-Al-C Bond Angle | ~118° |

| Mulliken Charge on Al | +1.2 to +1.5 |

| HOMO-LUMO Gap | 4-6 eV |

Note: The values in this table are illustrative and based on typical DFT results for simple trialkylaluminums. The actual values for Aluminum, tritetracosyl- would require specific calculations.

For more precise predictions of energetics and molecular properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be utilized. ucl.ac.uk While computationally more demanding than DFT, these methods provide a higher level of theory and can serve as a benchmark for DFT results. For a molecule as large as Aluminum, tritetracosyl-, full ab initio calculations would be computationally expensive. A common strategy is to use these high-accuracy methods on smaller, model systems (e.g., trimethylaluminum (B3029685) or triethylaluminum) to validate the chosen DFT functional and basis set, which can then be applied to the larger molecule. nih.gov

Molecular Dynamics and Monte Carlo Simulations for Aggregation and Dynamics

The long alkyl chains of Aluminum, tritetracosyl- are expected to play a significant role in its physical properties, such as its state of matter and aggregation behavior. Molecular Dynamics (MD) and Monte Carlo (MC) simulations are well-suited to study these macroscopic properties by simulating the behavior of a large ensemble of molecules over time. nih.gov

MD simulations can model the movement of individual atoms and molecules, providing insights into diffusion, viscosity, and the formation of aggregates or micelles in solution. nih.gov For Aluminum, tritetracosyl-, MD simulations could predict how the long chains interact with each other and with solvent molecules, influencing its solubility and bulk properties.

Monte Carlo simulations, on the other hand, use statistical methods to sample different molecular configurations and predict thermodynamic properties. nih.gov MC simulations could be used to study the phase behavior of Aluminum, tritetracosyl- and to understand the energetics of its self-assembly into larger structures.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods are invaluable for interpreting experimental spectroscopic data. By calculating spectroscopic properties and comparing them with experimental spectra, a more detailed understanding of the molecular structure and environment can be achieved. rsc.org

For Aluminum, tritetracosyl-, DFT and other quantum chemical methods can be used to predict:

Vibrational (IR and Raman) Spectra: By calculating the vibrational frequencies and intensities, computational spectra can be generated. These can be compared with experimental spectra to aid in the assignment of vibrational modes and to confirm the predicted molecular structure.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations of NMR chemical shifts (e.g., for ¹³C and ²⁷Al) can help in the interpretation of experimental NMR data, which is a key technique for characterizing organoaluminum compounds.

Table 2: Computationally Predicted vs. Experimental Spectroscopic Data for a Generic Trialkylaluminum

| Spectroscopic Technique | Predicted Value | Experimental Value |

| IR (Al-C stretch) | ~650 cm⁻¹ | ~650-700 cm⁻¹ |

| ¹³C NMR (α-carbon) | ~5-10 ppm | ~8 ppm |

| ²⁷Al NMR | ~250-300 ppm | ~270 ppm |

Note: This table provides typical ranges for simple trialkylaluminums and serves as an example of how computational and experimental data are compared.

Elucidation of Reaction Mechanisms and Catalytic Cycles through Computational Pathways

A significant application of computational chemistry in the study of organoaluminum compounds is the elucidation of reaction mechanisms. nih.govgoettingen-research-online.dewikipedia.orgnih.govnih.gov For Aluminum, tritetracosyl-, this could involve modeling its role as a catalyst or co-catalyst in polymerization reactions or other organic transformations.

By mapping the potential energy surface of a reaction, computational methods can identify transition states and intermediates, providing a detailed, step-by-step picture of the reaction pathway. nih.gov This allows for the determination of activation energies and reaction rates, which are crucial for understanding and optimizing catalytic processes. For example, DFT calculations can be used to study the insertion of an olefin into the Al-C bond, a key step in Ziegler-Natta polymerization where trialkylaluminums are often used as co-catalysts. goettingen-research-online.de

Future Research Directions and Emerging Paradigms in Long Chain Organoaluminum Chemistry

Exploration of Aluminum, tritetracosyl- in Sustainable Chemical Processes

The global push towards green chemistry has intensified the search for catalysts and chemical reagents derived from abundant and environmentally benign metals like aluminum. acs.org Long-chain organoaluminum compounds such as Aluminum, tritetracosyl-, are poised to play a significant role in this transition, particularly in the realm of sustainable polymer chemistry.

Future research will likely focus on leveraging the long-chain nature of these compounds to influence polymer properties. In polymerization reactions, the tetracosyl chains could act as internal plasticizers or hydrophobic modifiers, directly influencing the characteristics of the resulting polymer. The exploration of Aluminum, tritetracosyl- as a co-catalyst in the production of biodegradable polymers from renewable monomers is a promising area. ox.ac.uk The long alkyl chains might enhance the solubility and miscibility of the catalyst in non-polar, bio-based feedstocks, leading to more efficient and selective polymerizations.

Another avenue of investigation is the use of long-chain organoaluminum compounds in the chemical recycling of plastics. researchgate.net These compounds could potentially act as catalysts for the controlled degradation of polymers into valuable monomers or oligomers. ox.ac.uk The long alkyl chains might improve the interaction of the aluminum center with the polymer backbone, facilitating chain scission at lower temperatures and with higher selectivity.

| Potential Application Area | Research Focus | Desired Outcome |

| Sustainable Polymer Synthesis | Use of Aluminum, tritetracosyl- as a catalyst or co-catalyst with bio-based monomers. | Development of biodegradable polymers with tailored properties. |

| Polymer Property Modification | Incorporation of long alkyl chains into polymer backbones. | Enhanced hydrophobicity, flexibility, and processability of polymers. |

| Chemical Recycling | Catalytic depolymerization of waste plastics. | Selective conversion of polymers back to monomers or valuable chemical feedstocks. |

Development of Novel Organoaluminum Reagents with Tailored Reactivity

The reactivity of organoaluminum compounds is highly tunable by modifying the organic substituents attached to the aluminum center. researchgate.netrsc.org The development of novel organoaluminum reagents with tailored reactivity is a key research direction, and long-chain compounds like Aluminum, tritetracosyl- offer a unique platform for this exploration.

A significant area of future research will involve the synthesis of new organoaluminum catalysts where the long alkyl chains are complemented by other functional ligands. rsc.org By introducing specific ligands, it is possible to fine-tune the Lewis acidity and steric environment around the aluminum center, thereby controlling its catalytic activity and selectivity. acs.org For instance, attaching bulky, electron-donating ligands to an Aluminum, tritetracosyl- backbone could lead to catalysts with enhanced stability and selectivity for specific polymerization reactions.

Furthermore, the synthesis of mixed-ligand organoaluminum compounds, where one or two of the tetracosyl groups are replaced with other functional groups, could unlock novel reactivity. For example, creating reagents that combine a long, non-polar alkyl chain with a more reactive hydride or halide ligand could lead to bifunctional reagents with unique applications in organic synthesis.

| Reagent Design Strategy | Targeted Property | Potential Application |

| Ligand Modification | Fine-tuning of Lewis acidity and steric hindrance. | Highly selective catalysts for ring-opening polymerization of cyclic esters. |

| Mixed-Ligand Synthesis | Introduction of secondary reactive sites. | Bifunctional reagents for tandem reaction sequences. |

| Chiral Ligand Introduction | Creation of asymmetric catalytic environments. | Enantioselective synthesis of chiral molecules. |

Integration of Machine Learning and AI in Organoaluminum Research

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize materials and catalyst design. aiche.org In the context of long-chain organoaluminum chemistry, these computational tools can accelerate the discovery and optimization of new compounds and processes.

| AI/ML Application | Objective | Expected Advancement |

| Predictive Modeling | Forecast catalytic activity and selectivity based on molecular descriptors. | Accelerated screening of potential long-chain organoaluminum catalysts. |

| Generative Design | Propose novel catalyst structures with optimized properties. | Discovery of unconventional and highly efficient organoaluminum reagents. |

| Reaction Optimization | Identify optimal reaction conditions (temperature, pressure, solvent) for specific catalytic processes. | Improved reaction yields and reduced energy consumption. |

Advanced In-Situ Characterization for Real-Time Mechanistic Insights

A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient catalysts. Advanced in-situ and operando spectroscopic techniques are emerging as powerful tools for observing catalytic processes in real-time, under actual reaction conditions. hideninc.comwikipedia.org Applying these techniques to reactions involving long-chain organoaluminum compounds like Aluminum, tritetracosyl- will provide invaluable mechanistic insights.

Future research will likely involve the use of techniques such as in-situ NMR and IR spectroscopy to monitor the structural changes in the organoaluminum catalyst and the interacting substrates and products during a reaction. mdpi.com This can help to identify key intermediates and transition states, elucidating the catalytic cycle at a molecular level. For polymerization reactions, these techniques can provide real-time information on the rate of monomer consumption and the evolution of polymer chain length.

Spatially resolved spectroscopic methods could also be employed to study heterogeneous catalytic systems where the organoaluminum compound is supported on a solid material. wikipedia.org These techniques can map the distribution of active sites and observe how the long alkyl chains of Aluminum, tritetracosyl- might influence the interaction of the catalyst with the support surface and the reactants. The data generated from these advanced characterization methods will be crucial for validating and refining the computational models developed through machine learning. acs.org

| Characterization Technique | Information Gained | Impact on Research |

| In-situ NMR Spectroscopy | Real-time monitoring of catalyst structure and reaction kinetics. | Elucidation of reaction mechanisms and catalyst deactivation pathways. |

| Operando IR Spectroscopy | Identification of transient intermediates and surface-adsorbed species. | Understanding of catalyst-substrate interactions and the nature of the active site. |

| Spatially Resolved Spectroscopy | Mapping of active sites in heterogeneous systems. | Optimization of supported catalyst design and performance. |

Q & A

Q. How can aluminum tritetracosyl- be integrated into computational models for predicting novel organoaluminum compounds?

- Methodological Answer : Develop QSPR models using descriptors like Al electronegativity, ligand steric bulk, and bond dissociation energies. Training datasets combine experimental crystallographic data (CSD) and high-throughput DFT simulations. Validation involves synthesizing predicted compounds and comparing properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.